

Relenopride Dosage and Protocols in Preclinical Models of Gastroparesis: Application Notes

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Compound of Interest

Compound Name: Relenopride

Cat. No.: B10773196

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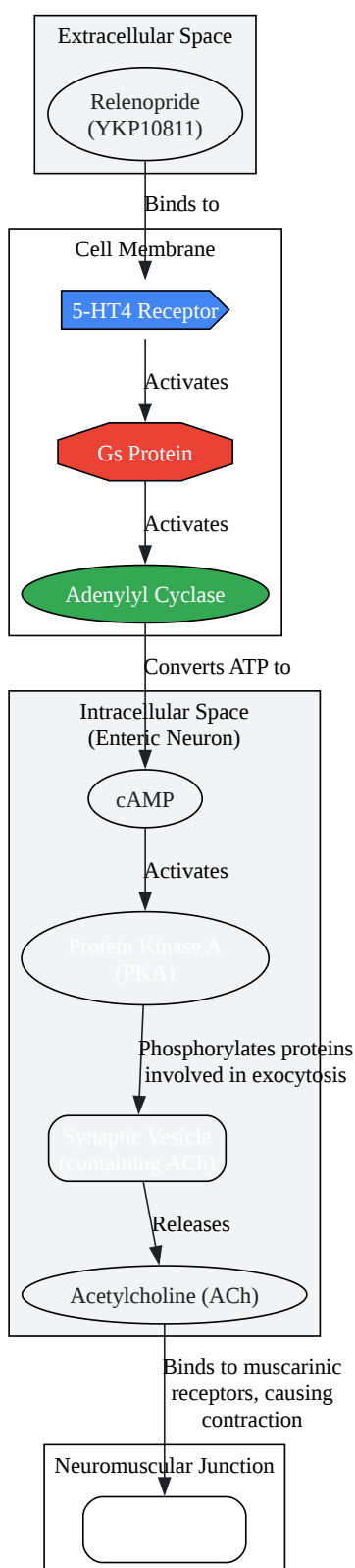
For Researchers, Scientists, and Drug Development Professionals

Introduction

Relenopride (also known as YKP10811) is a selective serotonin 5-HT₄ receptor agonist with prokinetic properties, positioning it as a promising therapeutic candidate for disorders of gastrointestinal motility, including gastroparesis. Gastroparesis is a debilitating condition characterized by delayed gastric emptying in the absence of mechanical obstruction. To facilitate further research and development of **relenopride** and similar compounds, these application notes provide a detailed summary of dosages and experimental protocols from preclinical animal models of gastroparesis. The information is compiled from various studies to ensure a comprehensive resource for investigators in the field.

Mechanism of Action: 5-HT₄ Receptor Agonism

Relenopride exerts its prokinetic effects primarily through the activation of 5-HT₄ receptors on enteric neurons. This activation initiates a signaling cascade that enhances acetylcholine release, thereby stimulating gastrointestinal motility.[1][2] The binding of **relenopride** to the 5-HT₄ receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Subsequently, cAMP activates Protein Kinase A (PKA), which is thought to phosphorylate downstream targets that facilitate the release of acetylcholine (ACh) from presynaptic nerve terminals in the myenteric plexus.[3][4] The increased availability of ACh at the neuromuscular junction enhances smooth muscle contraction and promotes coordinated peristalsis, ultimately accelerating gastric emptying.



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Quantitative Data Summary

The following tables summarize the dosages of **relenopride** and the related 5-HT4 agonist, renzapride, used in various animal models of gastroparesis.

Drug	Animal Model	Species	Dosage	Route of Administration	Effect	Reference
Renzapride	Alpha 2-Adrenergic Agonist-Induced Gastroparesis	Dog	100 µg/kg	Intravenous (IV)	Partially reversed delayed solid and liquid gastric emptying.	
Relenopride (YKP10811)	Glucagon-Induced Delayed Gastric Emptying	Dog	0.1 mg/kg	Not specified	Significantly accelerated solid gastric emptying.	

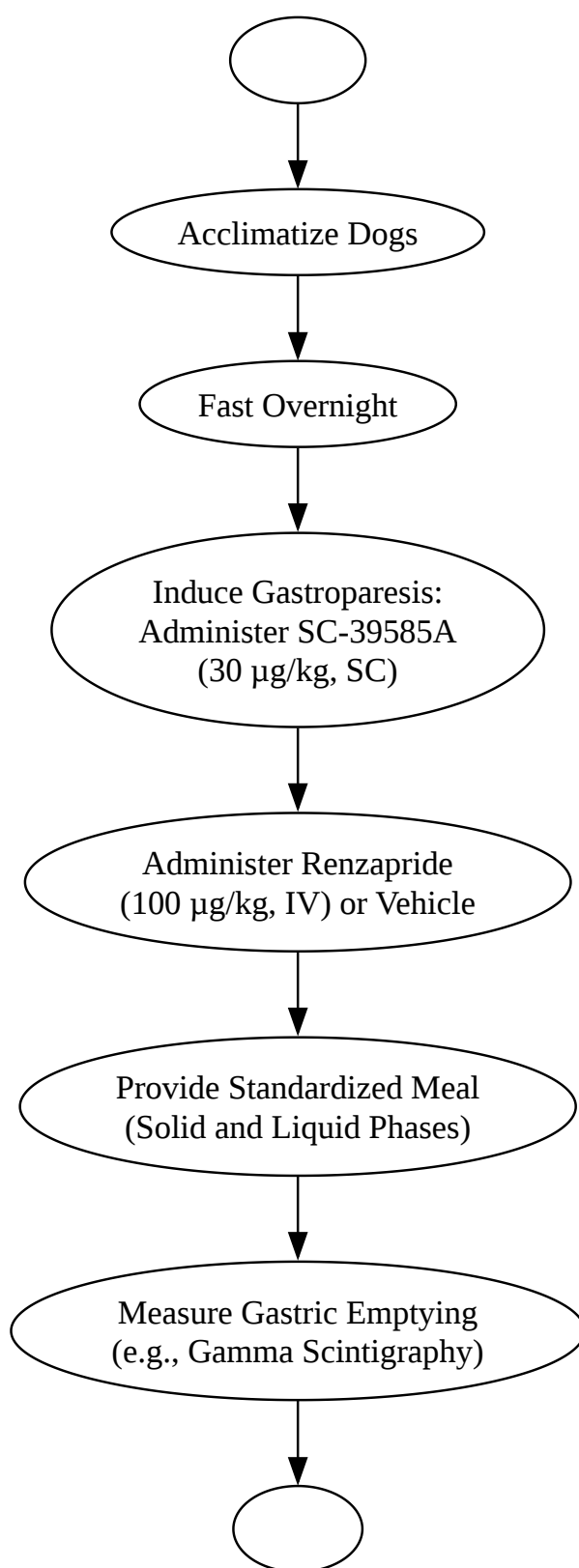
Note: While a specific study detailing **relenopride** dosage in a diabetic gastroparesis model was not identified in the provided search results, the protocols for establishing such a model are included below for researchers interested in investigating this application.

Experimental Protocols

Alpha 2-Adrenergic Agonist-Induced Gastroparesis in Dogs

This model simulates gastroparesis by inhibiting antroduodenal motility.

Experimental Workflow:



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Methodology:

- Animal Model: Healthy adult dogs of either sex.
- Induction of Gastroparesis:
 - Administer the alpha 2-adrenergic agonist SC-39585A at a dose of 30 µg/kg via subcutaneous (SC) injection to induce a partial inhibition of antroduodenal motility and delay gastric emptying.
- Drug Administration:
 - Administer renzapride intravenously (IV) at a dose of 100 µg/kg. A vehicle control group should be included.
- Gastric Emptying Measurement:
 - Provide a standardized meal consisting of solid and liquid components.
 - Gastric emptying of both phases can be monitored using techniques such as gamma scintigraphy, where the solid and liquid components are labeled with different radioisotopes (e.g., ^{99m}Tc and ¹¹¹In, respectively).

Glucagon-Induced Delayed Gastric Emptying in Dogs

This acute model is useful for rapid screening of prokinetic agents.

Methodology:

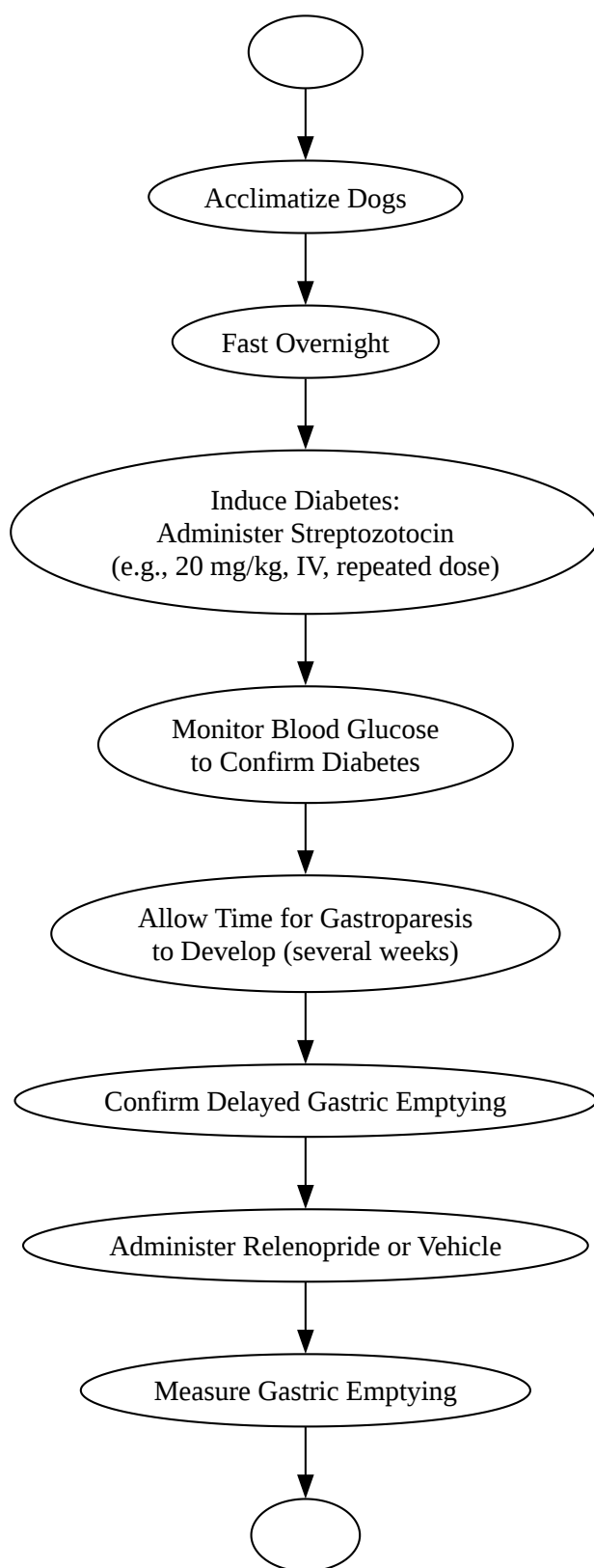
- Animal Model: Healthy adult dogs.
- Induction of Delayed Gastric Emptying:
 - Administer glucagon intravenously (IV) to induce a transient delay in gastric emptying.
- Drug Administration:
 - Administer **relenopride** (YKP10811) at a dose of 0.1 mg/kg. A vehicle control group is essential for comparison.
- Gastric Emptying Measurement:

- Provide a standardized solid meal.
- Assess gastric emptying by measuring the amount of a non-absorbable marker (e.g., phenol red) mixed with the meal that is recovered from a duodenal fistula over time.

Streptozotocin (STZ)-Induced Diabetic Gastroparesis in Dogs

This model mimics the chronic nature of diabetic gastroparesis.

Experimental Workflow:



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Methodology:

- Animal Model: Healthy adult dogs.
- Induction of Diabetes:
 - Fast the dogs for 24 hours prior to injection.
 - Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).
 - Administer STZ intravenously (IV). A repeated low-dose regimen (e.g., 20 mg/kg) can be used to induce a stable diabetic state.
 - Monitor blood glucose levels to confirm the induction of diabetes (sustained hyperglycemia).
- Development and Confirmation of Gastroparesis:
 - Gastroparesis typically develops over several weeks to months following the onset of diabetes.
 - Confirm delayed gastric emptying using a standardized meal and an appropriate measurement technique (e.g., scintigraphy, marker recovery).
- Drug Administration:
 - Once gastroparesis is established, administer **relenopride** at the desired dosage(s). A vehicle-treated diabetic control group and a non-diabetic control group should be included.
- Outcome Measures:
 - Primary outcome: Rate of gastric emptying of solids and/or liquids.
 - Secondary outcomes: Gastric motility patterns (measured by manometry or implanted strain gauges), and gastrointestinal transit time.

Conclusion

The provided application notes and protocols offer a foundational resource for the preclinical investigation of **relenopride** in animal models of gastroparesis. The data and methodologies

summarized herein can guide researchers in designing robust experiments to further elucidate the therapeutic potential of this and other 5-HT₄ receptor agonists. Adherence to detailed and validated protocols is crucial for obtaining reproducible and translatable results in the development of novel treatments for gastroparesis.

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